Benzydamine-d6 N-Oxide Benzydamine-d6 N-Oxide
Brand Name: Vulcanchem
CAS No.: 1246820-03-0
VCID: VC0030344
InChI: InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/i1D3,2D3
SMILES: C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-]
Molecular Formula: C19H23N3O2
Molecular Weight: 331.449

Benzydamine-d6 N-Oxide

CAS No.: 1246820-03-0

Cat. No.: VC0030344

Molecular Formula: C19H23N3O2

Molecular Weight: 331.449

* For research use only. Not for human or veterinary use.

Benzydamine-d6 N-Oxide - 1246820-03-0

Specification

CAS No. 1246820-03-0
Molecular Formula C19H23N3O2
Molecular Weight 331.449
IUPAC Name 3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide
Standard InChI InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/i1D3,2D3
Standard InChI Key VHKKEFPZHPEYJK-WFGJKAKNSA-N
SMILES C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-]

Introduction

CHEMICAL IDENTITY AND STRUCTURE

Nomenclature and Identification

Benzydamine-d6 N-oxide is systematically named as 3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide. Other recognized synonyms include N,N-(Dimethyl-d6)-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine and Benzydamine-d6 N-Oxide . The compound is registered with CAS number 1246820-03-0, distinguishing it from the non-deuterated benzydamine N-oxide (CAS: 36504-71-9) .

Structural Features

The molecular structure of Benzydamine-d6 N-oxide closely resembles that of benzydamine N-oxide (C19H23N3O2), with the critical difference being the presence of six deuterium atoms replacing the hydrogens in the two methyl groups attached to the amine nitrogen. The core structure consists of an indazole ring system with a benzyl substituent at the N-1 position, a propoxy linker connecting the indazole C-3 position to a tertiary amine, and an N-oxide function at the tertiary amine nitrogen .

The non-deuterated benzydamine N-oxide has a molecular weight of 325.4 g/mol . The deuterated version would have a slightly higher molecular weight due to the six deuterium atoms, which each add approximately 1 atomic mass unit compared to hydrogen.

Physical Properties

Benzydamine-d6 N-oxide is typically available at approximately 99% purity for laboratory and industrial applications . While limited specific physical data exists for the deuterated compound, it likely shares similar properties with the non-deuterated version, with minor differences in aspects like hydrogen bonding potential and solubility due to the isotopic substitution.

RELATIONSHIP TO BENZYDAMINE

Parent Compound Background

Benzydamine is a nonsteroidal anti-inflammatory drug that undergoes metabolic transformation in the body. The non-deuterated benzydamine can be synthesized through a reaction sequence involving the N-benzyl derivative from methyl anthranilate with nitrous acid to form an N-nitroso derivative. This intermediate is subsequently reduced by sodium thiosulfate to generate a transient hydrazine that undergoes spontaneous internal hydrazide formation. Treatment of the resultant enolate with 3-chloro-1-dimethylamino propane yields benzydamine .

Metabolic Significance

Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to form benzydamine N-oxide, which represents one of its major metabolites . The other major metabolite identified is 1-(p-hydroxybenzyl)-3-(3-dimethylaminopropoxy)-1H-indazole (HO-BZY) . Minor metabolites include demethylated benzydamine (nor-BZY), N-debenzylated benzydamine (deB-BZY), 1-benzyl-1H-indazolone (BID), and indazolone (ID) .

ANALYTICAL APPLICATIONS

Role as a Reference Standard

Benzydamine-d6 N-oxide serves primarily as an analytical reference standard for quantitative analysis of benzydamine metabolism. The deuterium labeling creates a compound that behaves nearly identically to benzydamine N-oxide in chromatographic separations but can be distinguished through mass spectrometry due to its different molecular weight.

Detection Methods

The non-deuterated benzydamine N-oxide can be quantified with high specificity and sensitivity using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection . This analytical approach can likely be adapted for the deuterated analog, with mass spectrometry providing additional specificity for distinguishing between the deuterated and non-deuterated forms.

PHARMACOLOGICAL RELEVANCE

Enzyme Systems Involved

Studies with recombinant enzymes have demonstrated that FMO1 and FMO3 are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes . Research with human liver microsomes confirms that FMO3 largely drives benzydamine N-oxide formation in this tissue .

Metabolism Across Species

The formation of benzydamine N-oxide varies across species. The ratio of maximum velocity to Michaelis constant for benzydamine N-oxygenation is higher in liver microsomes from dogs and rats compared to those from monkeys and humans, despite similar rates of N-demethylation across these species .

Experimental Conditions Affecting Metabolism

Benzydamine N-oxygenation by liver microsomes shows sensitivity to experimental conditions:

ConditionEffect on N-oxygenationEffect on N-demethylation
Preheating microsomes at 45°C for 5 minExtensive suppressionMinimal effect
Preheating at 37°C for 5-10 min without NADPHExtensive suppressionMinimal effect
Dimethyl sulfoxide or methimazoleInhibitionMinimal effect
QuinidineMinimal effectStrong inhibition
pH 8.4 vs. pH 7.4Higher activity at pH 8.4Higher activity at pH 7.4

These distinctive responses to experimental conditions make benzydamine N-oxygenation a valuable probe reaction for FMO activity .

RESEARCH APPLICATIONS

In Vitro Applications

Benzydamine-d6 N-oxide provides significant advantages in in vitro studies focusing on drug metabolism. The deuterated compound serves as an internal standard in quantitative analyses of benzydamine metabolism, enabling more accurate measurements of metabolite formation rates. This is particularly valuable when investigating factors affecting FMO activity or comparing metabolic pathways across different experimental conditions .

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